1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole
Overview
Description
1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole is an organic compound with the molecular formula C19H15N3O5S. It is known for its unique structural features, which include a naphthalene ring, a sulfonyl group, and a benzimidazole moiety.
Preparation Methods
The synthesis of 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole typically involves multiple steps. One common method starts with the preparation of 1-ethoxynaphthalene, which is then subjected to sulfonylation and nitration reactions to introduce the sulfonyl and nitro groups, respectively. The final step involves the cyclization of the intermediate compounds to form the benzimidazole ring .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological macromolecules to understand its potential as a biochemical probe.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It finds applications in the development of advanced materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole involves its interaction with specific molecular targets. The sulfonyl and nitro groups play crucial roles in its reactivity and binding affinity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The molecular pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
1-(4-Ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole can be compared with other similar compounds, such as:
1-(4-Ethoxynaphthalen-1-yl)sulfonyl-2-methyl-5-nitroimidazole: This compound has a similar structure but with a methyl group instead of the benzimidazole moiety.
1-(4-Ethoxynaphthalen-1-yl)sulfonyl-4-(4-fluorophenyl)piperazine: This compound features a piperazine ring with a fluorophenyl substituent.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonyl-5-nitrobenzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-2-27-18-9-10-19(15-6-4-3-5-14(15)18)28(25,26)21-12-20-16-11-13(22(23)24)7-8-17(16)21/h3-12H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOGBVJKWNDPNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=NC4=C3C=CC(=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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